molecular formula C8H8FNO2 B1532235 3-Fluoro-2-methoxybenzamide CAS No. 874830-59-8

3-Fluoro-2-methoxybenzamide

Cat. No.: B1532235
CAS No.: 874830-59-8
M. Wt: 169.15 g/mol
InChI Key: RKGVNFPHEWAMEI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzamide is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGVNFPHEWAMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Benzamide Scaffolds in Medicinal Chemistry

Benzamide-based structures are a cornerstone in the field of medicinal chemistry, recognized for their wide-ranging pharmacological properties. researchgate.net These organic compounds, characterized by a benzene (B151609) ring attached to an amide group, serve as crucial substructures in a multitude of pharmaceutical agents. researchgate.net The inherent ability of the amide group to participate in hydrogen bonding allows benzamide (B126) derivatives to act as inhibitors by interacting with the active sites of various enzymes and receptors.

Historically, the versatility of the benzamide scaffold has led to its exploration and successful application in developing treatments for a diverse array of conditions. Benzamide derivatives have been investigated and developed as anticonvulsants, antipsychotics, and anticancer agents. researchgate.net The specific biological activity is largely dictated by the nature and position of substituents on the benzamide core, which can modulate the molecule's interaction with biological targets. researchgate.net The continued synthesis and extensive research of benzamides are driven by their broad utility as building blocks in organic synthesis and their proven track record in the pharmaceutical industry.

Strategic Importance of Fluorine and Methoxy Substituents in Bioactive Molecules

The introduction of specific functional groups onto a lead scaffold is a key strategy in medicinal chemistry to optimize a molecule's therapeutic potential. The fluorine atom and the methoxy (B1213986) group, both present in 3-Fluoro-2-methoxybenzamide, are particularly valuable substituents for enhancing the properties of bioactive molecules.

The incorporation of fluorine into drug candidates is a widely used tactic to improve several key parameters. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and physicochemical properties like pKa. ontosight.ai The substitution of a hydrogen atom with fluorine can block sites susceptible to metabolic degradation, thereby increasing the drug's half-life. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can affect pharmacokinetic properties. nih.gov The presence of fluorine can also lead to enhanced binding affinity through various non-bonding interactions with protein targets. nih.gov

The methoxy group (-OCH3) also plays a crucial role in modulating the characteristics of drug molecules. smolecule.com When attached to an aromatic ring, the methoxy group is considered a non-lipophilic substituent, which is advantageous in drug design as high lipophilicity can lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. preprints.orggoogle.com The methoxy group can contribute to a molecule's binding to its target through electronic and steric effects and has been shown to be beneficial for exploring protein pockets. ontosight.aipreprints.org In some instances, the replacement of a hydrogen atom with a methoxy group has led to significant improvements in potency. preprints.org

The strategic combination of both fluorine and methoxy groups on a benzamide (B126) scaffold, as seen in this compound, represents a deliberate design choice to harness the synergistic benefits of these substituents.

Biological Activity and Molecular Mechanisms of 3 Fluoro 2 Methoxybenzamide and Analogs

Receptor and Enzyme Modulation by 3-Fluoro-2-methoxybenzamide Derivatives

The structural motif of this compound serves as a scaffold for the development of potent and selective modulators of various enzymes and receptors. The following subsections detail the specific interactions and inhibitory or agonistic activities of these derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of EGFR signaling is a common feature in several types of cancer, making it a prime target for therapeutic intervention. nih.gov While specific studies on the direct inhibitory activity of this compound on EGFR are not extensively documented, the broader class of benzamide (B126) derivatives has been explored for its potential as EGFR kinase inhibitors.

Structure-activity relationship (SAR) studies on related compounds, such as 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, have provided insights into the structural requirements for EGFR inhibition. researchgate.net These studies have shown that irreversible inhibitors often contain a reactive "warhead," such as an acrylamide (B121943) group, which forms a covalent bond with a specific cysteine residue (Cys797) in the EGFR kinase domain. researchgate.net The benzamide moiety, in these contexts, often serves as a key part of the scaffold that directs the molecule to the ATP-binding site of the enzyme. researchgate.net For instance, a series of irreversible inhibitors containing a 3-aminopropanamide (B1594134) linked to a 4-anilinoquinazoline core demonstrated potent inhibition of EGFR tyrosine kinase autophosphorylation in cancer cell lines. researchgate.net

Table 1: EGFR Inhibition by Selected Compounds

CompoundCell LineActivity
3-aminopropanamide derivativesA549 lung cancer cellsInhibition of EGFR-TK autophosphorylation
3-aminopropanamide derivativesH1975 cells (gefitinib-resistant)Suppression of proliferation

This table is interactive and can be sorted by clicking on the column headers.

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for the development of new antibiotics. Analogs of this compound have been identified as allosteric inhibitors of FtsZ. The compound 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), a close analog, has been shown to be more active as an antibacterial agent against Staphylococcus aureus than the simpler 3-methoxybenzamide (B147233).

These benzamide derivatives bind to an allosteric site in the interdomain cleft of FtsZ. This binding event disrupts the normal assembly and disassembly dynamics of FtsZ filaments, which are essential for the formation of the Z-ring and subsequent cell division. The development of fluorescent benzamide probes has enabled the detailed study of these interactions and has facilitated the screening for more potent inhibitors.

G Protein-Coupled Receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation and pain. nih.gov Research into the structure-activity relationships of benzamide derivatives has led to the identification of potent agonists for this receptor.

While direct agonistic activity of this compound on GPR35 has not been explicitly detailed, related benzamide structures have shown significant activity. For example, a series of 8-amido-chromen-4-one-2-carboxylic acid derivatives, which incorporate a benzamido moiety, were identified as novel GPR35 agonists with nanomolar potency for the human receptor. nih.gov The most potent compounds in this series were found to be highly selective for GPR35 over the related GPR55. nih.gov These findings suggest that the benzamide scaffold is a key feature for achieving potent and selective GPR35 agonism.

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is linked to the development of various cancers. oup.com The Smoothened (Smo) receptor is a key component of this pathway and a major target for anticancer drug development. oup.com A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as potent inhibitors of the Hh signaling pathway.

One notable compound from this series demonstrated potent Hh pathway inhibition with a nanomolar IC50 value. oup.com This compound was found to prevent the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium, a critical step in pathway activation. oup.com Furthermore, this derivative was effective against a mutant form of Smo, indicating its potential to overcome certain forms of drug resistance. oup.com

Table 2: Hedgehog Pathway Inhibition by a 2-Methoxybenzamide Derivative

CompoundTargetMechanism of Action
2-methoxybenzamide derivative (compound 21)Smoothened (Smo) receptorPrevents Shh-induced Smo translocation to the primary cilium

This table is interactive and can be sorted by clicking on the column headers.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The benzamide scaffold has been utilized in the design of potent BTK inhibitors.

Computational studies, such as 3D quantitative structure-activity relationship (3D-QSAR) and molecular docking, have been employed to understand the inhibitory activity of benzamide derivatives against BTK. These studies have helped to elucidate the binding modes of these compounds within the active site of the BTK enzyme and have provided valuable information for the design of new, more potent inhibitors. For example, a study of forty-four BTK inhibitors with a benzamide scaffold identified key structural features that contribute to their inhibitory potency.

Cytokinin oxidase/dehydrogenase (CKX) is an enzyme that plays a key role in regulating the levels of cytokinins, a class of plant hormones that are involved in various aspects of plant growth and development. portlandpress.com Inhibition of CKX can lead to increased cytokinin levels, which can be beneficial in agricultural applications. portlandpress.com

While direct inhibition of CKX by this compound is not well-documented, related structures have shown significant inhibitory activity. For instance, 2-chloro-6-(3-methoxyphenyl)aminopurine has been identified as a very potent inhibitor of Arabidopsis thaliana CKX (AtCKX2). researchgate.net More closely related, a structure-activity relationship study of novel urea (B33335) derivatives identified 2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide as a CKX inhibitor. This highlights the potential for benzamide-containing structures to inhibit this enzyme. portlandpress.com The development of such inhibitors is a promising strategy for enhancing crop yields and stress tolerance. portlandpress.com

Other Investigated Enzyme and Receptor Targets

Analogs of this compound have been investigated for their effects on various enzymes and receptors, suggesting potential applications beyond antimicrobial and anticancer activities.

One such analog, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has been identified as a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). SSAO is a copper-containing enzyme involved in the oxidative deamination of primary amines and plays a role in leukocyte migration to sites of inflammation. LJP 1586 demonstrated significant inhibitory activity against both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM. Its selectivity was confirmed against a panel of other receptors and enzymes, including monoamine oxidases A and B. pharmacophorejournal.com

Another area of investigation for structurally related compounds is in the central nervous system. A preclinical compound, IRL790 (2-(3-fluoro-5-methanesulfonylphenoxy)ethylamine), has been characterized as a novel dopamine (B1211576) transmission modulator with antagonist properties at dopamine D2 and D3 receptors, showing a preference for the D3 subtype. unica.it This highlights the potential for fluoro-methoxy-substituted compounds to interact with G-protein coupled receptors in the brain.

Table 1: Investigated Enzyme and Receptor Targets of this compound Analogs

Analog Name Target Activity IC50/Ki Value
Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) Semicarbazide-sensitive amine oxidase (SSAO) Potent Inhibitor 4 - 43 nM
IRL790 Dopamine D2/D3 Receptors Antagonist Ki (D3) = 13 nM, Ki (D2) = 100 nM

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral potential of compounds structurally related to this compound has been an active area of research.

Derivatives of 3-methoxybenzamide have been explored as inhibitors of the bacterial cell division protein FtsZ, a novel and promising antibacterial target. A study on 3-benzylamide derivatives of the 3-methoxybenzamide pharmacophore revealed that a compound with a fluorine substitution on the phenyl ring exhibited the most promising antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net This suggests that the combination of a fluoro and a methoxybenzamide moiety could be beneficial for antibacterial activity.

Furthermore, a broader investigation into fluorobenzoylthiosemicarbazides demonstrated their activity against Gram-positive bacteria. The antibacterial efficacy of these compounds was found to be highly dependent on the substitution pattern on the N4 aryl position, with trifluoromethyl derivatives showing significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. nih.govnih.gov

Several analogs of this compound, particularly nucleoside analogs with fluoro substitutions, have been evaluated for their antiviral efficacy.

In the context of Hepatitis B Virus (HBV), several 5-substituted 3'-fluoro-2',3'-dideoxynucleosides demonstrated moderate anti-HBV activity. nih.gov Another study reported that the nucleoside analog 2'-fluoro-2'-deoxycytidine (2'-FdC) exhibits broad antiviral activity. nih.gov

Regarding SARS-CoV-2, the main protease (3CL-Pro) has been a key target for antiviral drug development. A repurposing screen of a large compound library identified several inhibitors of SARS-CoV-2 3CL-Pro. While not directly a benzamide, the study highlights the diverse chemical scaffolds that can inhibit this viral enzyme. nih.gov Another compound, favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), has shown potent and selective inhibitory activity against the RNA-dependent RNA polymerase of influenza virus and other RNA viruses. researchgate.net

Table 2: Antiviral Activity of Analogs

Analog Class Virus Target Activity
3'-Fluoro-dideoxynucleosides Hepatitis B Virus (HBV) Moderate inhibition
3'-Fluoro-dideoxynucleosides Hepatitis C Virus (HCV) Weak inhibition
2'-Fluoro-2'-deoxycytidine Murine Norovirus Significant inhibition
Favipiravir Influenza Virus, other RNA viruses Potent and selective inhibition

Anticancer and Antiproliferative Investigations

The anticancer potential of various fluoro and methoxy (B1213986) substituted aromatic compounds has been a significant area of research.

A number of studies have reported the cytotoxic and antiproliferative effects of benzamide and related derivatives against a variety of cancer cell lines.

A series of new trans-stilbene (B89595) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their antitumor activity. Several of these compounds, which include fluorinated structures, were found to be cytotoxic against multiple human tumor cell lines in the National Cancer Institute's 60-cell line screen. Notably, two compounds demonstrated selective cytotoxic activity against BT-549 breast cancer and HT-29 colon cancer cell lines. nih.gov

In another study, novel benzoxazepine derivatives were synthesized and showed cytotoxicity against selected solid tumor cell lines. scielo.br Furthermore, a study on a novel selenodiazoloquinolone derivative reported selective cytotoxic activity against human cancer cell lines (HA22T, Hep3B, and HepG2) without impairing the viability of normal cells. nih.gov

While these studies are on structurally distinct analogs, they underscore the potential of aromatic compounds with fluoro and methoxy substitutions to exhibit antiproliferative activity. The specific activity of this compound would require direct experimental evaluation.

Table 3: Antiproliferative Activity of Selected Analogs Against Tumor Cell Lines

Analog Class Cell Line Activity
trans-Stilbene benzenesulfonamides BT-549 (Breast) Selective cytotoxicity
trans-Stilbene benzenesulfonamides HT-29 (Colon) Selective cytotoxicity
Benzoxazepine derivatives Various solid tumors Cytotoxicity
Selenodiazoloquinolone derivative HA22T, Hep3B, HepG2 (Liver) Selective cytotoxicity

Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)

The capacity of benzamide derivatives to inhibit cell growth is a significant area of research, with studies on various analogs of this compound revealing potent effects on fundamental cellular processes such as apoptosis and cell cycle progression. While direct studies on this compound are limited, the activities of structurally related compounds provide insight into its potential mechanisms.

N-substituted benzamides, for instance, have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, with caspase-9 identified as a key initiator caspase. nih.gov A notable observation is that this induction of apoptosis by N-substituted benzamides can occur independently of the p53 tumor suppressor protein, as demonstrated in p53-deficient cell lines. nih.gov

In addition to inducing apoptosis, these compounds can impose a distinct cell cycle block at the G2/M phase. nih.gov This cell cycle arrest has been demonstrated to be a preceding event to the onset of apoptosis. nih.gov Similarly, other complex heterocyclic benzamide analogs, such as certain benzimidazole (B57391) derivatives, have been found to effectively suppress cancer cell proliferation by arresting the cell cycle and inducing apoptosis. nih.govmdpi.com For example, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle at different phases (G1, S, or G2) depending on the specific compound and cancer cell line tested (e.g., A549, MDA-MB-231, and SKOV3 cells). mdpi.com Another study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative in acute leukemia cells showed cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells, coupled with the induction of apoptosis. ualberta.ca

The table below summarizes the observed effects of various benzamide analogs on cell cycle progression.

Compound ClassCell Line(s)Observed EffectReference(s)
N-substituted benzamides70Z/3, HL60G2/M phase arrest nih.gov
Benzimidazole derivativesA549, MDA-MB-231, SKOV3G1, S, and/or G2 phase arrest mdpi.com
2,4-DinitrobenzenesulfonamideK562G2/M phase arrest ualberta.ca
2,4-DinitrobenzenesulfonamideJurkatG0/G1 phase arrest ualberta.ca

These findings collectively suggest that benzamide structures, including potentially this compound, can inhibit cell growth by disrupting the normal cell cycle and activating programmed cell death pathways.

Anti-inflammatory Potential

Benzamide and its derivatives have demonstrated significant potential as anti-inflammatory agents. Research suggests that their mechanism of action can be multifaceted, involving the inhibition of key inflammatory regulators. nih.gov One of the primary hypotheses for the anti-inflammatory and antitumor properties of benzamides and nicotinamides is their ability to inhibit the transcription factor NF-kappaB. nih.gov This inhibition, in turn, suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). nih.gov Studies have shown that N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide can cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov

Furthermore, analogs featuring fluoro- and methoxy- substitutions have been investigated for their anti-inflammatory effects through different mechanisms. One such analog, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, was identified as a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.gov SSAO is an enzyme involved in leukocyte migration to inflammation sites, making it a valuable target for anti-inflammatory drugs. nih.gov The inhibition of SSAO by this compound was effective in reducing inflammation in animal models. nih.gov

Other research has explored multi-target anti-inflammatory strategies by designing compounds that inhibit several enzymes involved in the inflammatory cascade. For example, pyridazinone-based sulfonamides have been developed to concurrently inhibit carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). unifi.it Similarly, certain asymmetrical monocarbonyl analogs of curcumin (B1669340) have shown potent anti-inflammatory activity by inhibiting the secretion of TNF-α and IL-6. scienceopen.com The synthesis of novel thiourea-benzamide derivatives has also yielded compounds with promising anti-inflammatory effects, with molecular docking studies suggesting interaction with the lipoxygenase-3 receptor. humanjournals.com

Applications in Targeted Biomedical Imaging and Therapy (e.g., Melanin (B1238610) Targeting)

The benzamide scaffold has proven to be a highly effective structure for targeting melanin, a pigment overexpressed in most malignant melanoma cells. semanticscholar.orgnih.gov This specific affinity has led to the development of numerous fluorinated and radiolabeled benzamide derivatives as promising agents for the diagnosis and therapy of melanoma. nih.govnih.gov

Fluorinated benzamide derivatives, when chelated with radioisotopes such as Gallium-68 (⁶⁸Ga), can be used as probes for positron emission tomography (PET) imaging to detect melanoma. nih.gov These probes demonstrate selective uptake in melanin-producing melanoma cells. nih.gov For instance, a ⁶⁸Ga-labeled fluorinated benzamide derivative successfully visualized B16F10 melanoma xenografts in mice with minimal accumulation in non-target tissues. nih.gov

Various radioiodinated and radiofluorinated benzamide analogs have been synthesized and evaluated for their potential as theranostic agents—compounds that combine therapeutic and diagnostic capabilities. semanticscholar.orgmdpi.com

¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) showed high binding affinity to melanin and demonstrated potential as a theranostic agent against melanoma. semanticscholar.org

¹⁸F-labeled picolinamide-benzamide (¹⁸F-FPABZA) was developed as a PET imaging probe and showed favorable tumor-to-muscle ratios in melanoma-bearing mice, indicating its promise for melanoma detection. mdpi.com

N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-[¹³¹I]iodo-2-methoxy-benzamide ([¹³¹I]MIP-1145) is another analog that showed significant uptake in melanin-containing human melanoma xenografts, suggesting its potential for targeted radionuclide therapy. snmjournals.org

The core benzamide structure's high affinity for melanin validates it as a crucial pharmacophore for developing agents to monitor and treat melanoma. nih.govnih.gov The addition of fluorine and a radionuclide allows for sensitive and specific imaging, aiding in the early detection and staging of this aggressive cancer. nih.govmdpi.com

RadiotracerIsotopeApplicationKey FindingReference(s)
⁶⁸Ga-MI-0202C1⁶⁸GaPET ImagingSuccessfully visualized B16F10 tumors nih.gov
¹³¹I-IFNABZA¹³¹ITheranosticsHigh melanin affinity; lower dose to normal tissues semanticscholar.org
¹⁸F-FPABZA¹⁸FPET ImagingHigh tumor-to-muscle ratio in vivo mdpi.com
[¹³¹I]MIP-1145¹³¹IRadionuclide TherapyHigh uptake in SK-MEL-3 melanoma xenografts snmjournals.org

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their specific cellular targets and characterizing the molecular interactions that govern their activity.

The validation of a molecular target is a critical step in drug discovery. For benzamide derivatives, several distinct molecular targets have been identified and validated, corresponding to their diverse biological activities.

Melanin: For applications in oncology, melanin has been firmly established as a target for benzamide derivatives in the context of malignant melanoma. nih.gov The specific and high-affinity binding of these compounds to melanin allows for targeted imaging and radionuclide therapy of melanoma tumors. semanticscholar.orgnih.gov

NF-kappaB: In the realm of anti-inflammatory action, the transcription factor NF-kappaB has been identified as a key molecular target for benzamides. nih.gov Inhibition of NF-kappaB blocks the downstream expression of inflammatory cytokines, providing a mechanism for the observed anti-inflammatory effects. nih.gov

Enzymes: Various enzymes have been identified as targets for specific benzamide analogs.

Semicarbazide-Sensitive Amine Oxidase (SSAO): A fluoro-methoxy analog was shown to potently inhibit SSAO, validating this enzyme as a target for anti-inflammatory therapy. nih.gov

Epidermal Growth Factor Receptor (EGFR): Benzimidazole-based analogs have been found to inhibit EGFR kinase, linking this target to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Cholesteryl Ester Transfer Protein (CETP): Fluorinated 3-benzylamino benzamides were developed as inhibitors of CETP, a target for managing hyperlipidemia. researchgate.netbenthamdirect.com

FtsZ: In the antibacterial field, the bacterial cell division protein FtsZ has been identified as the molecular target for a class of benzamide compounds. mdpi.com

Pyruvate Kinase M2 (PKM2): Target fishing using photo-affinity probes identified PKM2 as the key target responsible for the anti-neuroinflammatory effects of certain benzoxepane derivatives. researchgate.net

Computational and experimental studies have provided insights into the specific molecular interactions and binding modes of benzamide analogs with their protein targets. The inclusion of fluorine and methoxy groups can significantly influence these interactions by altering the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. nih.govnih.gov

Molecular docking studies have been instrumental in elucidating these interactions. For example, the binding mode of benzimidazole derivatives in the active site of EGFR was found to be similar to that of the known inhibitor erlotinib. mdpi.com For fluorinated benzamides targeting CETP, induced-fit docking simulations revealed that hydrophobic interactions are the predominant force in the formation of the ligand-protein complex. researchgate.netbenthamdirect.com The position of fluorine substitution on the benzamide ring was found to be critical, with meta-fluorinated derivatives showing higher activity than para- or ortho-fluorinated analogs, suggesting a specific orientation within the binding pocket is necessary for optimal activity. benthamdirect.com

In studies of fluorinated benzenesulfonamides (related structures) binding to human Carbonic Anhydrase II, X-ray crystallography revealed that different fluorination patterns could induce alternative binding poses within the enzyme's active site. nih.govmdpi.com These findings highlight the complex structure-activity relationships, where a higher degree of fluorination does not always correlate with higher affinity. nih.gov For benzamides targeting the bacterial protein FtsZ, docking analyses confirmed that the 2,6-difluorobenzamide (B103285) moiety forms three crucial hydrogen bonds with amino acid residues (Val207, Asn263, and Leu209) in the interdomain active site, anchoring the inhibitor. mdpi.com These detailed analyses of molecular interactions are essential for the rational design and optimization of new, more potent, and selective benzamide-based therapeutic agents.

Computational and Chemoinformatic Approaches in 3 Fluoro 2 Methoxybenzamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, like 3-Fluoro-2-methoxybenzamide, and a target protein's active site. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them based on energy functions.

Successful docking can elucidate key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and biological activity. By understanding these interactions, medicinal chemists can rationally design derivatives of this compound with improved potency and selectivity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Data not available Data not available Data not available Data not available

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules at the atomic level. researchgate.net For this compound, these calculations can provide valuable information on its molecular properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests higher reactivity. MEP maps can visualize the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

However, specific published studies detailing comprehensive quantum chemical calculations on the electronic structure and reactivity of this compound could not be identified in the conducted search.

Table 2: Representative Quantum Chemical Properties for a Benzamide (B126) Derivative

Property Calculated Value Method/Basis Set Significance
HOMO Energy Data not available DFT/B3LYP Relates to electron-donating ability
LUMO Energy Data not available DFT/B3LYP Relates to electron-accepting ability
HOMO-LUMO Gap Data not available DFT/B3LYP Indicates chemical reactivity

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamic behavior of its complex with a target protein. peerj.commdpi.com

By simulating the ligand-protein complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the binding pose predicted by molecular docking. MD simulations can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the free energy of binding, which is a more accurate predictor of binding affinity than docking scores alone. This information is crucial for understanding the dynamic nature of molecular recognition.

A review of existing literature did not yield specific studies that have applied molecular dynamics simulations to analyze the conformational behavior or binding dynamics of this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can become a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities. nih.gov For this compound, this would involve predicting parameters such as its intestinal absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity or adverse effects.

These predictive models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-property relationship (QSPR) methods. Early ADMET profiling helps prioritize compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in the drug development pipeline.

While general ADMET prediction tools are widely available, specific, published in silico ADMET profiling data for this compound was not found in the available literature.

Table 3: Common In Silico ADMET Predictions

ADMET Property Predicted Value/Classification Confidence Score
Human Intestinal Absorption Data not available Data not available
Blood-Brain Barrier Penetration Data not available Data not available
CYP450 2D6 Inhibition Data not available Data not available
hERG Inhibition Data not available Data not available

Cheminformatics and Virtual Screening for Novel Ligand Discovery

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics where vast libraries of small molecules are computationally screened to identify those most likely to bind to a drug target. peerj.commdpi.com

If this compound were identified as a hit compound, its structure could be used as a query in similarity searches to find related compounds with potentially improved properties. Alternatively, its core scaffold could serve as a starting point for fragment-based or structure-based virtual screening campaigns to discover novel ligands with diverse chemical structures but similar binding characteristics. These approaches significantly expand the chemical space that can be explored in the search for new drug candidates.

No specific research detailing the use of this compound in cheminformatic analyses or as a basis for virtual screening campaigns was found.

Application of Artificial Intelligence and Machine Learning in Drug Design (e.g., 3D-Scaffold Framework)

The application of advanced AI or ML frameworks specifically for the design of molecules based on the this compound scaffold has not been reported in the searched scientific literature.

Preclinical Characterization and Translational Prospects of 3 Fluoro 2 Methoxybenzamide Scaffolds

In Vitro Efficacy, Selectivity, and Potency Determinations

While comprehensive in vitro data for the specific compound 3-fluoro-2-methoxybenzamide is not extensively available in the public domain, the broader class of fluorinated and methoxy-substituted benzamides has been investigated for various biological activities. These studies provide valuable insights into the potential therapeutic applications and the structure-activity relationships (SAR) of this chemical class.

Derivatives of 2-methoxybenzamide (B150088) have been explored as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. Certain analogs have demonstrated the ability to block the Smoothened (Smo) receptor, a key component of the Hh pathway. The 2-methoxybenzamide scaffold is considered advantageous for achieving potent inhibition of this pathway.

Furthermore, fluorinated benzamide (B126) derivatives have been synthesized and evaluated for their potential as imaging agents and therapeutic molecules. For instance, fluorine-18 (B77423) labeled benzamide analogs have been developed for positron emission tomography (PET) imaging of sigma-2 (σ2) receptors, which are overexpressed in various solid tumors. These imaging agents have shown high tumor uptake in preclinical models.

The strategic incorporation of fluorine into pharmacologically active compounds is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom on the benzamide ring, as seen in this compound, can significantly influence its biological activity. SAR studies on related benzamide series have shown that the presence of a fluorine or chlorine atom on the benzene (B151609) ring can remarkably improve activity in certain contexts, such as antifungal applications.

Compound ClassTarget/ActivityKey Findings
2-Methoxybenzamide DerivativesHedgehog Signaling Pathway (Smoothened Receptor)The 2-methoxybenzamide scaffold is considered beneficial for potent inhibition.
Fluorinated Benzamide AnalogsSigma-2 (σ2) Receptor Imaging18F-labeled analogs show high tumor uptake in preclinical models.
Halogenated BenzamidesAntifungalThe presence of fluorine or chlorine on the benzene ring can enhance activity.

In Vivo Pharmacological Studies in Disease Models

Detailed in vivo pharmacological data specifically for this compound are limited. However, studies on related fluorinated benzamide structures provide a basis for understanding their potential in vivo behavior.

Efficacy Assessment in Relevant Biological Systems

The therapeutic potential of fluorinated benzamide scaffolds has been investigated in various disease models. For instance, the role of 12-lipoxygenase (12-LOX) in conditions like skin diseases, diabetes, and cancer has led to the development of inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. Optimized compounds from this series have demonstrated the ability to inhibit platelet aggregation and reduce the production of 12-HETE in β-cells, indicating their potential efficacy in related pathologies.

In the context of cancer, novel analogs of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine have been synthesized and evaluated for their cytotoxic activity in various human cancer cell lines, including cervical, nasopharyngeal, and breast cancer lines. Some of these compounds have displayed potent anticancer activity, with IC50 values in the low micromolar range.

Biodistribution and Target Engagement without Dosage

Biodistribution studies are crucial for understanding the in vivo fate of a drug candidate. The use of fluorine-18 labeled benzamide analogues for PET imaging provides direct evidence of their biodistribution. Studies in tumor-bearing mice have demonstrated that these compounds can achieve high uptake in tumors, suggesting their potential to reach their intended target tissues. These imaging studies also provide an indirect measure of target engagement by visualizing the accumulation of the radiolabeled ligand at sites of high receptor density. While specific biodistribution and target engagement data for this compound are not publicly available, the findings from these related imaging agents suggest that fluorinated benzamide scaffolds can be designed to have favorable in vivo distribution profiles.

Lead Optimization Strategies for Drug Development

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound to identify a clinical candidate. For scaffolds like this compound, several optimization strategies can be employed.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications impact biological activity. By systematically altering different parts of the this compound molecule, researchers can identify key structural features responsible for its potency and selectivity. For example, modifications to the benzamide nitrogen, the aromatic ring substituents, or the introduction of additional functional groups can be explored.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be utilized to predict the binding of analogs to their target and guide the design of new compounds with improved properties. These in silico approaches can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for the success of a drug candidate. Lead optimization efforts for this compound scaffolds would involve modifying the structure to improve oral bioavailability, metabolic stability, and other ADME parameters. The introduction of fluorine, for instance, is a well-known strategy to block sites of metabolism and enhance metabolic stability.

Intellectual Property and Patent Landscape Review

A review of the patent landscape reveals that this compound and its derivatives are subjects of interest in pharmaceutical research and development. Several patents and patent applications disclose the synthesis and potential applications of compounds containing this scaffold.

For example, patent WO2022056100A1 describes processes and intermediates for the preparation of a Bruton's Tyrosine Kinase (BTK) inhibitor that incorporates a 5-fluoro-2-methoxybenzamido moiety. This indicates the utility of this scaffold in the development of kinase inhibitors.

Patent WO2014031937A1 mentions this compound as a chemical compound within the context of novel 4,6-disubstituted aminopyrimidine derivatives, suggesting its use as a building block or intermediate in the synthesis of more complex molecules.

Furthermore, patents such as FI112864B cover fluoroalkoxy-substituted benzamides for their use as cyclic nucleotide phosphodiesterase inhibitors. While not specific to the 3-fluoro-2-methoxy substitution pattern, it highlights the broader patenting of fluorinated benzamides for various therapeutic targets.

The existence of these patents suggests that companies are actively exploring the therapeutic potential of this compound and related structures, and that this chemical space is considered to hold promise for the development of new drugs.

Future Directions and Advanced Research Frontiers for 3 Fluoro 2 Methoxybenzamide

Development of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of 3-Fluoro-2-methoxybenzamide and its derivatives is paramount for accelerating its research and development. Future efforts should focus on moving beyond traditional synthetic routes to embrace more innovative and efficient methodologies.

Modern synthetic techniques such as photoredox catalysis and continuous flow chemistry offer significant advantages over conventional batch processes. nih.govbeilstein-journals.orgnih.govrsc.orgacs.orgnih.govrsc.orgmdpi.comresearchgate.netrsc.org Photoredox catalysis, utilizing visible light to initiate chemical reactions, can enable milder reaction conditions and novel bond formations, potentially leading to more efficient and selective syntheses of complex benzamide (B126) analogs. nih.govbeilstein-journals.orgrsc.orgnih.govrsc.org Continuous flow synthesis, on the other hand, allows for improved reaction control, scalability, and safety, making it an attractive platform for the industrial production of active pharmaceutical ingredients. nih.govacs.orgmdpi.comresearchgate.netrsc.org

Furthermore, the application of organocatalysis presents a powerful strategy for the enantioselective synthesis of chiral derivatives of this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov The development of bifunctional organocatalysts could facilitate the asymmetric synthesis of axially chiral benzamides, a structural motif of growing interest in medicinal chemistry. beilstein-journals.orgnih.gov

Synthetic MethodologyPotential Advantages for this compound Synthesis
Photoredox Catalysis Milder reaction conditions, access to novel chemical space, improved selectivity. nih.govbeilstein-journals.orgrsc.orgnih.govrsc.org
Continuous Flow Chemistry Enhanced reaction control, improved scalability and safety, potential for process automation. nih.govacs.orgmdpi.comresearchgate.netrsc.org
Organocatalysis Enantioselective synthesis of chiral derivatives, metal-free catalysis. beilstein-journals.orgbeilstein-journals.orgnih.gov

Identification of Novel Biological Targets and Therapeutic Indications

While the biological activity of many substituted benzamides has been explored, the specific targets and therapeutic potential of this compound remain largely uncharacterized. A systematic and unbiased approach is required to uncover its full pharmacological profile.

High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, will be crucial in identifying novel activities. The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents may lead to unexpected and potent interactions with previously unconsidered targets.

Based on the activities of other fluorinated benzamides, potential therapeutic areas to explore for this compound and its analogs include oncology, neurodegenerative diseases, and infectious diseases. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govgoogle.commdpi.commdpi.commdpi.comnih.gov For instance, certain benzamide derivatives have shown promise as inhibitors of enzymes implicated in cancer and Alzheimer's disease. mdpi.comnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the mechanism of action and potential effects of this compound, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. youtube.com

By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound, researchers can identify key signaling pathways and biological processes that are modulated by the compound. This information will be invaluable for elucidating its mechanism of action, identifying potential biomarkers for efficacy, and predicting potential off-target effects.

Rational Design of Multi-Targeting and PROTAC-Enabled Therapeutics

The development of therapeutics that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases. mdpi.comnih.govbenthamscience.com The benzamide scaffold of this compound provides a versatile platform for the rational design of multi-targeting agents. By incorporating additional pharmacophores, it may be possible to design derivatives that interact with multiple, disease-relevant targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Furthermore, the field of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) offers an exciting new frontier. nih.govnih.govarxiv.orgbldpharm.comresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govarxiv.orgbldpharm.comresearchgate.net Given that benzamide derivatives have been successfully employed as ligands for the E3 ligase Cereblon (CRBN), this compound could serve as a valuable building block for the development of novel PROTACs targeting a wide range of disease-causing proteins. nih.gov

Therapeutic StrategyApplication for this compound
Multi-Targeting Ligands Design of derivatives that can modulate multiple disease-relevant targets simultaneously. mdpi.comnih.govbenthamscience.com
PROTACs Utilization as a ligand for E3 ligases (e.g., Cereblon) to induce the degradation of specific target proteins. nih.govnih.govarxiv.orgbldpharm.comresearchgate.net

Harnessing Emerging Technologies for Accelerated Discovery

Generative AI models can also be used for the de novo design of novel benzamide structures with optimized properties. mdpi.com By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.

Q & A

Q. Q1. What are the key synthetic challenges in preparing 3-fluoro-2-methoxybenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound involves regioselective fluorination and methoxy group introduction. A common approach starts with 2-hydroxybenzoic acid derivatives, where fluorination via electrophilic substitution (e.g., using Selectfluor™) must compete with potential side reactions like over-halogenation. Methoxy group installation via nucleophilic substitution (e.g., methyl iodide with a base like K₂CO₃) requires anhydrous conditions to avoid hydrolysis.

  • Optimization Strategies:
    • Use polar aprotic solvents (e.g., DMF) to enhance fluorination selectivity .
    • Monitor reaction progress with thin-layer chromatography (TLC) to terminate before side-product formation.
    • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify methoxy (-OCH₃) singlet at ~3.8–4.0 ppm and aromatic proton splitting patterns (meta/para coupling due to fluorine).
    • ¹⁹F NMR: Confirm fluorine presence with a characteristic singlet at ~−110 to −120 ppm.
  • Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ matching the exact mass (e.g., 183.06 g/mol).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies in bioactivity data often arise from structural analogs with minor substituent differences or assay variability.

  • Approaches:
    • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methoxy with ethoxy) and test against a standardized assay (e.g., kinase inhibition).
    • Orthogonal Assays: Validate results using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme kinetics) methods.
    • Meta-Analysis: Compare datasets across studies, controlling for variables like solvent (DMSO vs. aqueous buffers) or cell lines .

Q. Q4. What strategies are effective for enhancing the metabolic stability of this compound in preclinical studies?

Methodological Answer: Fluorine atoms improve metabolic stability by blocking cytochrome P450 oxidation sites. Further optimization includes:

  • Isosteric Replacement: Replace labile groups (e.g., ester linkages) with amides or heterocycles.
  • Deuterium Labeling: Substitute hydrogen with deuterium at metabolically vulnerable positions to slow degradation.
  • In Silico Modeling: Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots and guide structural modifications .

Q. Q5. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

Methodological Answer: Regioselectivity is critical for attaching functional groups (e.g., pharmacophores) without disrupting existing substituents.

  • Directed Ortho-Metalation: Use directing groups (e.g., amides) to position lithiation at specific aromatic positions.
  • Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at halogenated positions.
  • Protection/Deprotection: Temporarily block reactive sites (e.g., methoxy with silyl protecting groups) during multi-step syntheses .

Data Contradiction Analysis

Q. Q6. Why do computational predictions of this compound’s solubility often conflict with experimental data?

Methodological Answer: Computational models (e.g., COSMO-RS) may fail to account for crystal packing effects or polymorphic forms.

  • Resolution Steps:
    • Experimentally measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask methods.
    • Characterize solid-state forms via X-ray diffraction (XRD) to identify polymorphs affecting solubility.
    • Adjust computational parameters to include solvent-solute interactions (e.g., hydrogen bonding with methanol) .

Experimental Design Considerations

Q. Q7. How should researchers design in vitro assays to evaluate the neuroprotective potential of this compound derivatives?

Methodological Answer:

  • Cell Models: Use differentiated SH-SY5Y neurons or primary cortical cultures exposed to oxidative stress (e.g., H₂O₂).
  • Endpoint Assays:
    • Measure mitochondrial health via MTT assay.
    • Quantify apoptosis markers (e.g., caspase-3 activation).
  • Controls: Include a reference compound (e.g., riluzole) and vehicle controls.
  • Dose-Response: Test across a logarithmic concentration range (1 nM–100 μM) to establish EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.